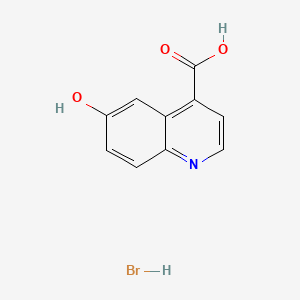
6-Hydroxyquinoline-4-carboxylic acid hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxyquinoline-4-carboxylic acid hydrobromide is a chemical compound with the molecular formula C10H7NO3·HBr. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxyquinoline-4-carboxylic acid hydrobromide typically involves the following steps:
Starting Material: The synthesis begins with quinoline, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring.
Hydroxylation: The quinoline undergoes hydroxylation at the 6th position to form 6-hydroxyquinoline.
Carboxylation: The 6-hydroxyquinoline is then carboxylated at the 4th position to yield 6-hydroxyquinoline-4-carboxylic acid.
Hydrobromide Formation: Finally, the 6-hydroxyquinoline-4-carboxylic acid is reacted with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
6-Hydroxyquinoline-4-carboxylic acid hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4,6-dicarboxylic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group, forming 6-hydroxyquinoline-4-methanol.
Substitution: The hydroxyl group at the 6th position can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinoline-4,6-dicarboxylic acid
Reduction: 6-Hydroxyquinoline-4-methanol
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
6-Hydroxyquinoline-4-carboxylic acid hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical assays and as a fluorescent probe for detecting metal ions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Hydroxyquinoline-4-carboxylic acid hydrobromide involves its interaction with various molecular targets and pathways:
Metal Ion Chelation: The compound can chelate metal ions, which is useful in biochemical assays and as a fluorescent probe.
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, making it useful in drug discovery.
DNA Intercalation:
Comparison with Similar Compounds
6-Hydroxyquinoline-4-carboxylic acid hydrobromide can be compared with other similar compounds, such as:
4-Hydroxyquinoline-6-carboxylic acid: Similar structure but different position of the hydroxyl and carboxyl groups.
6-Bromo-4-hydroxyquinoline-3-carboxylic acid: Contains a bromine atom, which can alter its chemical properties and reactivity.
8-Hydroxyquinoline: A well-known compound with similar applications but different position of the hydroxyl group.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H8BrNO3 |
|---|---|
Molecular Weight |
270.08 g/mol |
IUPAC Name |
6-hydroxyquinoline-4-carboxylic acid;hydrobromide |
InChI |
InChI=1S/C10H7NO3.BrH/c12-6-1-2-9-8(5-6)7(10(13)14)3-4-11-9;/h1-5,12H,(H,13,14);1H |
InChI Key |
PDNFEZKQCSVRRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1O)C(=O)O.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



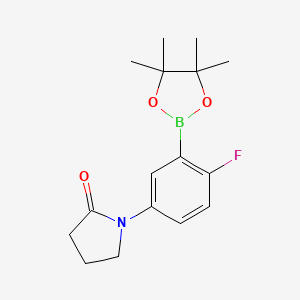
![3,11-Dichloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene](/img/structure/B13702307.png)
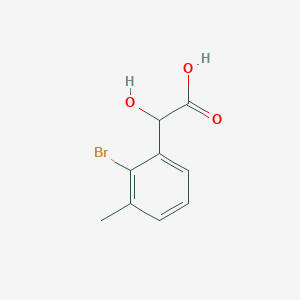
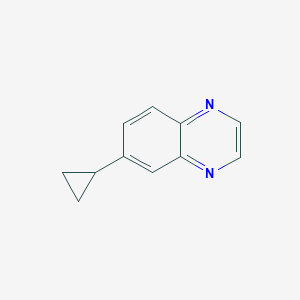
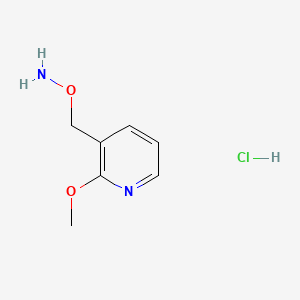

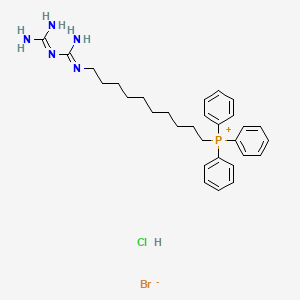
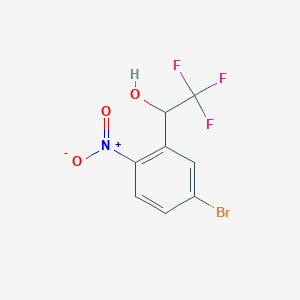
![6-[4-(4-Hexyloxyphenylazo)phenoxy]hexyl acrylate](/img/structure/B13702342.png)
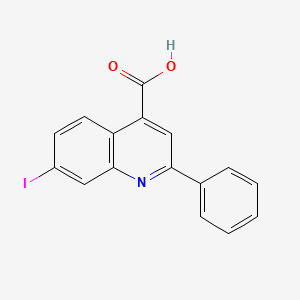
![5-Bromo-4-[2-fluoro-4-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13702374.png)

![(S)-3-[4-(Benzyloxy)phenyl]-2-(Boc-amino)-N,N-diethylpropanamide](/img/structure/B13702384.png)
